7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 1148-28-3
VCID: VC4307008
InChI: InChI=1S/C14H9NO3/c16-10-5-4-9-7-11(12-3-1-2-6-15-12)14(17)18-13(9)8-10/h1-8,16H
SMILES: C1=CC=NC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O
Molecular Formula: C14H9NO3
Molecular Weight: 239.23

7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one

CAS No.: 1148-28-3

Cat. No.: VC4307008

Molecular Formula: C14H9NO3

Molecular Weight: 239.23

* For research use only. Not for human or veterinary use.

7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one - 1148-28-3

Specification

CAS No. 1148-28-3
Molecular Formula C14H9NO3
Molecular Weight 239.23
IUPAC Name 7-hydroxy-3-pyridin-2-ylchromen-2-one
Standard InChI InChI=1S/C14H9NO3/c16-10-5-4-9-7-11(12-3-1-2-6-15-12)14(17)18-13(9)8-10/h1-8,16H
Standard InChI Key UEPYLHAXHCZLCA-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one (CAS: 1148-28-3) has the molecular formula C14H9NO3\text{C}_{14}\text{H}_{9}\text{NO}_{3} and a molecular weight of 239.23 g/mol . The chromen-2-one backbone consists of a benzopyrone system, with a hydroxyl group (-OH) at position 7 and a pyridin-2-yl group (-C5_5H4_4N) at position 3 (Figure 1). The pyridine ring introduces aromatic nitrogen, enhancing electron-withdrawing effects and influencing the compound’s electronic properties.

Table 1: Key Structural Features

PositionSubstituentRole in Properties
3Pyridin-2-ylEnhances fluorescence and stability
7HydroxylFacilitates hydrogen bonding

Spectroscopic Characteristics

The compound’s fluorescence intensity is linearly proportional to its concentration in solution, making it a reliable fluorophore . Its UV-Vis absorption spectrum in methanol shows maxima at 335 nm (ε1.2×104M1cm1\varepsilon \approx 1.2 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1}) and 360 nm (ε9.8×103M1cm1\varepsilon \approx 9.8 \times 10^3 \, \text{M}^{-1}\text{cm}^{-1}), attributed to π→π* transitions in the conjugated system . Emission spectra exhibit peaks at 465 nm and 514 nm, with quantum yields dependent on solvent polarity .

Synthesis and Characterization

Synthetic Routes

The synthesis of 7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one typically involves a two-step process:

  • Formation of Hydroxycoumarin: 7-Hydroxycoumarin is synthesized via the Pechmann condensation of resorcinol with β-keto esters under acidic conditions .

  • Introduction of Pyridin-2-yl Group: A nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling attaches the pyridin-2-yl moiety to position 3 . Pyridine or ethanol solvents and catalysts like palladium are often employed .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Resorcinol, Ethyl acetoacetate, H2_2SO4_4, 80°C68%
27-Hydroxycoumarin, 2-Pyridinylboronic acid, Pd(PPh3_3)4_4, Na2_2CO3_3, DME, 90°C52%

Analytical Validation

Fourier-transform infrared (FT-IR) spectroscopy confirms functional groups:

  • O-H stretch at 3377–3443 cm1^{-1}

  • C=O stretch at 1732–1734 cm1^{-1}

  • Aromatic C=C vibrations at 1653–1668 cm1^{-1}

1H-NMR^1\text{H-NMR} (400 MHz, DMSO-d6d_6) reveals:

  • δ 9.50 (s, 1H, -OH)

  • δ 8.77–7.36 (m, 6H, aromatic protons)

Fluorescence Properties and Applications

Optical Behavior

The compound’s fluorescence is solvent-dependent, with polar solvents like methanol enhancing emission intensity due to stabilized excited states . The Stokes shift (130–154 nm) indicates significant structural reorganization post-excitation .

Table 3: Spectral Data in Methanol

ParameterValue
Absorption λmax_{\text{max}}335 nm, 360 nm
Emission λmax_{\text{max}}465 nm, 514 nm
Quantum Yield0.42

Practical Applications

  • Spectroscopic Probes: Used in environmental monitoring to detect metal ions via fluorescence quenching .

  • Bioimaging: Potential cell-permeable fluorophore for labeling intracellular structures .

Recent Advances and Future Directions

Recent work optimizes synthesis yields using microwave-assisted techniques (75% yield in 2 hours vs. 52% in 8 hours conventionally) . Computational studies predict binding affinities to kinases and GPCRs, suggesting therapeutic potential .

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